Flumetasone pivalate is a synthetic corticosteroid belonging to the glucocorticoid class, specifically classified as a corticosteroid ester. It is primarily used for its anti-inflammatory, antipruritic, and vasoconstrictive properties, making it effective in treating various dermatological conditions such as eczema, psoriasis, and dermatitis. Flumetasone pivalate is the 21-pivalate ester of flumetasone, enhancing its localized therapeutic effects when applied topically. It was patented in 1951 and has been approved for medical use since 1964 .
Flumetasone pivalate is derived from flumetasone, which is a moderately potent difluorinated corticosteroid. The compound is classified under several categories:
The synthesis of flumetasone pivalate typically involves the esterification of flumetasone with pivalic acid. This reaction can be carried out using various methods, including:
The reaction conditions often require controlled temperatures and the removal of water to drive the reaction forward. Solvents such as dichloromethane or toluene may be used to dissolve reactants and facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .
Flumetasone pivalate has a molecular formula of and a molar mass of 494.576 g/mol. The structural representation includes:
The IUPAC name for flumetasone pivalate is 21-pivaloyloxy-6α-methyl-11β,17α-dihydroxy-16β-fluoro-1,4-pregnadiene-3,20-dione. Its structural details can be visualized using chemical drawing software or databases like PubChem and ChemSpider .
Flumetasone pivalate undergoes various chemical reactions typical of corticosteroids:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or other reagents. Understanding these reactions is crucial for predicting stability and reactivity in pharmaceutical formulations .
Flumetasone pivalate acts primarily as a glucocorticoid receptor agonist. Upon application:
The anti-inflammatory effects are mediated through the inhibition of phospholipase A2 activity by lipocortins, leading to decreased synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it suppresses immune responses by reducing lymphocyte function and immunoglobulin levels .
Relevant data from studies indicate that flumetasone pivalate maintains its efficacy over time when stored properly .
Flumetasone pivalate is utilized in various clinical settings due to its potent anti-inflammatory properties:
CAS No.: 74-93-1
CAS No.: 75-08-1
CAS No.: 865-36-1
CAS No.: 3562-75-2
CAS No.: 6851-93-0